molecular formula C19H20FN5O3S B2641971 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1428349-38-5

1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2641971
CAS No.: 1428349-38-5
M. Wt: 417.46
InChI Key: YKAHQPVVBRUCMV-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of functional groups such as the fluoro, methyl, sulfamoyl, and triazole moieties contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions on the phenyl ring.

    Attachment of the Sulfamoylphenethyl Group: This step involves the reaction of a sulfamoyl chloride with a phenethylamine derivative to form the sulfamoylphenethyl moiety.

    Coupling Reactions: The final step involves coupling the triazole ring with the substituted phenyl and sulfamoylphenethyl groups using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl groups to form corresponding carboxylic acids.

    Reduction: Reduction of the sulfamoyl group can yield amines.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

  • 1-(4-chloro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-aminophenethyl)-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Uniqueness: The presence of the fluoro group in 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can enhance its lipophilicity and metabolic stability compared to similar compounds with different substituents.
  • Activity: The specific combination of functional groups in this compound may result in unique biological activities, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-12-11-15(5-8-17(12)20)25-13(2)18(23-24-25)19(26)22-10-9-14-3-6-16(7-4-14)29(21,27)28/h3-8,11H,9-10H2,1-2H3,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAHQPVVBRUCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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